4-(diethylamino)butanoic acid

CAS No.: 63867-13-0

Cat. No.: VC2121566

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63867-13-0 |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 4-(diethylamino)butanoic acid |

| Standard InChI | InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11) |

| Standard InChI Key | XUDAWBWSOYRMRW-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCCC(=O)O |

| Canonical SMILES | CCN(CC)CCCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

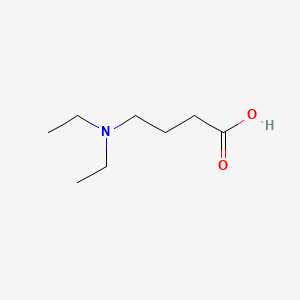

4-(Diethylamino)butanoic acid consists of a four-carbon chain with a carboxylic acid group at one end and a nitrogen atom bonded to two ethyl groups at the other end. Its chemical formula is C₈H₁₇NO₂, reflecting the butanoic acid backbone (C₄H₈O₂) extended by the diethylamino group (N(C₂H₅)₂).

The compound features a tertiary amine, which is less reactive toward nucleophilic substitutions compared to primary or secondary amines but still demonstrates important chemical properties including basicity and nucleophilicity. The carboxylic acid group provides acidic properties and opportunities for derivatization through esterification or amidation reactions.

Physical and Chemical Properties

Table 1 presents the key chemical properties of 4-(diethylamino)butanoic acid based on structural analysis and comparison with related compounds:

Table 1: Chemical Properties of 4-(Diethylamino)butanoic acid

| Property | Value | Note |

|---|---|---|

| Chemical Formula | C₈H₁₇NO₂ | Derived from structure |

| CAS Number | 63867-13-0 | Confirmed in search results |

| Molecular Weight | ~159.23 g/mol | Calculated based on atomic weights |

| Functional Groups | Carboxylic acid, tertiary amine | Determines chemical behavior |

| Structural Classification | Tertiary amino acid derivative | Based on functional groups |

| Solubility | Likely soluble in polar solvents | Based on functional groups |

| Acid-Base Properties | Amphoteric (contains acidic and basic groups) | Based on functional groups |

The presence of both acidic and basic functional groups suggests that 4-(diethylamino)butanoic acid would exhibit interesting pH-dependent behavior, potentially existing in different ionization states depending on the environmental pH.

Comparison with Related Compounds

To provide context for understanding 4-(diethylamino)butanoic acid, it is useful to compare it with structurally similar compounds that have been more extensively documented:

Table 2: Comparison of 4-(Diethylamino)butanoic acid with Related Compounds

This comparison highlights how the substitution pattern on the nitrogen atom affects the molecular weight and potentially the chemical behavior of these related compounds. The additional carbon atoms in the diethyl groups compared to the dimethyl groups would likely increase the lipophilicity of 4-(diethylamino)butanoic acid relative to its dimethyl analog.

Synthesis and Preparation Methods

| Synthetic Approach | Reactants | Conditions | Notes |

|---|---|---|---|

| Direct Amination | Butanoic acid + Diethylamine | Dehydrating conditions | Similar to preparation of amino acid derivatives |

| Reduction-Alkylation | 4-Aminobutanoic acid + Ethylating reagent | Controlled alkylation conditions | Requires selective N-alkylation |

| From Nitrile Precursor | 4-Cyanobutanoic acid | Reduction followed by N-alkylation | Multi-step approach |

By analogy to the synthesis of 4-(dimethylamino)butanoic acid, reaction conditions might involve the use of coupling agents in appropriate solvents. For example, the search results indicate that related reactions have been performed with reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethylformamide at 45°C .

Salt Form Preparation

For improved stability and handling, 4-(diethylamino)butanoic acid might be prepared as a hydrochloride salt, similar to how 4-(dimethylamino)butanoic acid hydrochloride is commonly used in research settings. The formation of the hydrochloride salt typically involves treating the free base form with hydrochloric acid under controlled conditions.

The search results specifically mention that 4-(dimethylamino)butanoic acid hydrochloride is "commonly used in the solution-phase peptide synthesis" . The diethyl variant might offer alternative properties in such applications, potentially affecting solubility, reactivity, or the conformational properties of resulting peptides.

| Factor | 4-(Diethylamino)butanoic acid | 4-(Dimethylamino)butanoic acid | Potential Impact |

|---|---|---|---|

| Steric Properties | Larger diethyl groups | Smaller dimethyl groups | Different spatial arrangements in resulting molecules |

| Lipophilicity | Higher due to additional carbon atoms | Lower than diethyl analog | Different solubility profiles and membrane permeability |

| Basicity | Slightly less basic (inductive effect) | Slightly more basic | Different reactivity patterns |

| Conformational Effects | More restricted rotation | Less restricted rotation | Different structural influences in complex molecules |

These differences could make 4-(diethylamino)butanoic acid particularly useful in specific contexts where its unique properties offer advantages over the more commonly studied dimethyl analog.

It is important to note that while these hazards are documented for the dimethyl analog, the specific safety profile of 4-(diethylamino)butanoic acid might differ due to structural differences. The diethyl groups could potentially affect the compound's interactions with biological systems in ways that modify its toxicity profile.

Current Research Status and Knowledge Gaps

| Aspect | Status | Notes |

|---|---|---|

| Chemical Characterization | Limited | Basic structural information available, detailed physical parameters lacking |

| Synthesis Methods | Inferential | Based on related compounds rather than direct documentation |

| Biological Activities | Largely unexplored | Limited information about specific biological interactions |

| Applications | Potential identified | Based on structural analogs rather than direct evidence |

| Safety Profile | Preliminary | Based primarily on structural analogs |

This assessment highlights significant opportunities for further research to expand our understanding of this compound.

Knowledge Gaps and Research Opportunities

The current state of knowledge about 4-(diethylamino)butanoic acid suggests several important research gaps that could be addressed in future studies:

-

Comprehensive physical and chemical characterization including solubility, pKa values, spectroscopic profiles, and crystal structure

-

Development and optimization of specific synthesis routes with detailed reaction conditions

-

Comparative studies with the dimethyl analog to understand the effects of the diethyl substitution

-

Investigation of potential biological activities, including receptor interactions and metabolic pathways

-

Exploration of novel applications leveraging the compound's unique structural features

-

Detailed toxicological and safety assessments

Addressing these knowledge gaps would significantly enhance our understanding of 4-(diethylamino)butanoic acid and potentially reveal unique properties and applications that distinguish it from its structural analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume